[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
Description
[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a benzimidazole derivative characterized by:
- 1-Methyl group: Enhances steric bulk and metabolic stability.
- Ethylamine side chain at position 2: Provides a protonatable amine group, critical for solubility in dihydrochloride salt form.
Properties
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTQXARQBMOMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The initial step involves synthesizing 5-chloro-1-methylbenzimidazole, which can be achieved via cyclization of suitable precursors such as o-phenylenediamine derivatives with formic acid derivatives under acidic conditions. A typical route involves:
- Reacting o-phenylenediamine with methylating agents to obtain 1-methyl-o-phenylenediamine
- Cyclization with formic acid or formamide derivatives at elevated temperatures (~150°C) to form the benzimidazole ring
- Chlorination at the 5-position using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions
Alkylation with Ethylene Derivatives
The benzimidazole core is then alkylated at the 2-position with an appropriate ethylating agent, such as ethylene oxide or 2-bromoethylamine derivatives, in the presence of bases like potassium carbonate or sodium bicarbonate.
| Parameter | Typical Conditions | References |
|---|---|---|
| Solvent | Ethanol or DM water | , |
| Temperature | 20-80°C | , |
| Reagents | Ethylene oxide (6-9 mols per mol of substrate) |
Chlorination of the Ethyl Side Chain
The ethylamine derivative is chlorinated using thionyl chloride or phosphorus oxychloride in chlorinated solvents such as dichloromethane or chloroform. This step converts the amino group into a chloroethyl group, crucial for subsequent biological activity.
| Parameter | Typical Conditions | References |
|---|---|---|
| Reagent | Thionyl chloride | , |
| Solvent | Methylene chloride or chloroform | |
| Temperature | 0°C to 45°C | , |
| Reaction Time | 1-3 hours | , |
Hydrolysis and Final Salt Formation
Post-chlorination, hydrolysis with concentrated hydrochloric acid converts ester intermediates into the corresponding acids, followed by neutralization and salt formation with hydrochloric acid to yield the dihydrochloride salt.
| Parameter | Typical Conditions | References |
|---|---|---|
| Acid | Concentrated HCl | , |
| Temperature | 80-90°C | |
| Duration | 3 hours |
Purification
The final product is purified via crystallization from aqueous or mixed solvent systems, often involving acetone, water, and hydrochloric acid, to obtain high-purity dihydrochloride salt.
| Method | Solvent System | Melting Point | Yield | References |
|---|---|---|---|---|
| Crystallization | Water, acetone | 148-151°C | ~97% | , |
Data Table Summarizing the Preparation Methods
Research Findings and Observations
- Reaction Stoichiometry : Precise molar ratios of ethylene oxide (6-9 mols per mol of benzimidazole precursor) are critical for optimal yield and purity, as supported by patents and synthesis reports.
- Temperature Control : Maintaining low temperatures during chlorination (0-45°C) prevents side reactions and degradation, as emphasized in patent procedures.
- Purification Efficiency : Crystallization from mixed solvents yields high-purity dihydrochloride salts, with melting points around 148-151°C, indicating good crystalline quality.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The chloro group on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has highlighted the synthesis of derivatives of benzimidazole compounds, including [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, for their antimicrobial properties. A study demonstrated the synthesis of related compounds and evaluated their effectiveness against various bacterial strains. While some derivatives showed promising antimicrobial activity, others, including certain benzimidazole derivatives, exhibited limited efficacy against Gram-positive and Gram-negative bacteria, suggesting a need for further modification to enhance their therapeutic potential .
2. Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Materials Science Applications
1. Coordination Chemistry
The compound has been utilized in coordination chemistry as a ligand for metal complexes. For example, it has been involved in the synthesis of zinc complexes that demonstrate catalytic activity in polymerization reactions. These complexes leverage the bidentate nature of the benzimidazole moiety to facilitate interactions with metal centers, enhancing catalytic efficiency .
2. Crystal Engineering
The crystal structure of complexes formed with this compound has been studied to understand intermolecular interactions such as hydrogen bonding. The insights gained from these studies can inform the design of new materials with tailored properties for applications in drug delivery systems or as functional materials in electronics .
Catalytic Applications
1. Polymerization Catalysts
The compound has been investigated for its role as a catalyst in the copolymerization of epoxides with carbon dioxide. The coordination of this compound with transition metals facilitates the conversion of CO₂ into valuable polymers, contributing to sustainable chemical processes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Alhameed et al. (2020) | Antimicrobial Activity | Limited efficacy against tested bacterial strains; highlights need for further structural modifications. |
| Tunc (2019) | Anticancer Research | Similar benzimidazole derivatives showed potential in inducing apoptosis in cancer cells; suggests further exploration of structural variants. |
| Ovonramwen et al. (2021) | Coordination Chemistry | Demonstrated successful synthesis of metal complexes using [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine; explored catalytic applications in polymerization reactions. |
Mechanism of Action
The mechanism of action of [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparative analysis of key benzimidazole derivatives is summarized below:
*Estimated based on analogs.
Substituent Effects on Properties
- Halogen Substituents (Cl vs. F) :
- Methoxy vs. Amino (5-NH₂): Enables hydrogen bonding, improving solubility and target interaction .
- Chain Length (Ethylamine vs.
Biological Activity
The compound [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, summarizing its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-1-methyl-1H-benzimidazole with ethylenediamine or similar amines under controlled conditions. The dihydrochloride salt form is usually obtained by neutralizing the base with hydrochloric acid.
Chemical Structure:
The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
| Compound | Activity | Target Organism |
|---|---|---|
| [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine | Antibacterial | Staphylococcus aureus |
| Benzimidazole derivatives | Antifungal | Candida albicans |
Antiviral Activity
Benzimidazole derivatives have also been studied for their antiviral properties. For example, they may inhibit viral replication by targeting viral enzymes or interfering with host cell pathways that viruses exploit.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis.
- DNA Damage: Activation of p53 pathways resulting in cell cycle arrest and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting potential as new antimicrobial agents.
Study 2: Anticancer Mechanisms
In another study, researchers explored the effects of benzimidazole derivatives on human melanoma cells. The findings revealed that these compounds could significantly reduce cell viability and promote apoptosis through ROS-mediated pathways.
Q & A
Q. What are the established synthetic routes for [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride?
Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation and cycloaddition reactions. A common approach involves:
Condensation : Reacting 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine with aromatic aldehydes to form Schiff bases.
Cycloaddition : Treating the Schiff base with chloroacetyl chloride in the presence of triethylamine to yield azetidin-2-one derivatives .
Amine Formation : Reduction of intermediates (e.g., using LiAlH₄) followed by dihydrochloride salt formation under HCl.
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis during reduction.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .
Q. How can the purity of this dihydrochloride salt be assessed in academic research?
Methodological Answer: Quantitative nuclear magnetic resonance (qNMR) is a robust method for purity determination:
Internal Standard : Ethyl paraben (certified reference material, GBW(E)100064) is used.
Parameters :
- Relaxation delay (D1): ≥5×T₁ (spin-lattice relaxation time) to ensure complete relaxation.
- Number of scans (NS): ≥32 for signal-to-noise ratio.
Validation : Cross-validate with HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of high-resolution single-crystal data. Key metrics: R₁ < 0.05, wR₂ < 0.10 .
- FT-IR : Confirm amine (–NH₂) and benzimidazole (C=N) stretches (1600-1650 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ (expected m/z: ~280 for free base) .
Advanced Research Questions
Q. How to resolve discrepancies in pharmacological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Synthetic Variability : Trace impurities (e.g., unreacted intermediates) affect bioactivity. Mitigate via HPLC purification (>98% purity) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8).
- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify IC₅₀ values .
Q. Example Workflow :
Re-synthesize compound under controlled conditions.
Validate purity via qNMR/HPLC.
Replicate assays in triplicate with blinded controls.
Q. How to optimize crystal structure determination for this hygroscopic compound?
Methodological Answer:
Q. What strategies mitigate hygroscopicity during long-term storage?
Methodological Answer:
Q. How to investigate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor.
- LC-MS/MS Analysis : Monitor metabolite formation (e.g., hydroxylated derivatives).
- Kinetic Parameters : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
